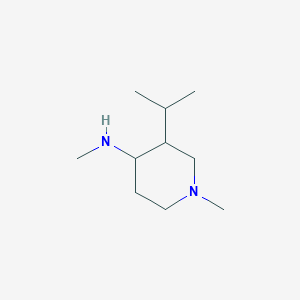

N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine

Description

Properties

IUPAC Name |

N,1-dimethyl-3-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-8(2)9-7-12(4)6-5-10(9)11-3/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZZDJUNGPPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCC1NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098017-95-7 | |

| Record name | N,1-dimethyl-3-(propan-2-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine involves several steps. One common method includes the hydrogenation of N-heterocyclic compounds . The preparation of piperidine derivatives often involves metal- and organocatalysis . Industrial production methods may include large-scale hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in the piperidine ring undergoes oxidation under specific conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic conditions | N-Oxide derivative | Forms a stable N-oxide via oxygen addition to the nitrogen atom. |

| Hydrogen peroxide (H₂O₂) | Mild acidic or neutral pH | Hydroxylamine intermediates | Partial oxidation may yield hydroxylamine derivatives. |

Mechanistic Insight :

Oxidation typically proceeds through electron transfer to the oxidizing agent, generating an N-oxide. Steric hindrance from the dimethyl and isopropyl groups may slow reaction rates compared to less-substituted amines.

Reduction Reactions

While the compound itself is an amine, reductive transformations are relevant in synthetic pathways:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Dehalogenated or reduced analogs | Used in precursor synthesis (e.g., reducing nitro or imine groups). |

Example : Reduction of a nitro-piperidine precursor to form the primary amine intermediate, followed by alkylation to introduce methyl/isopropyl groups.

Alkylation and Substitution Reactions

The nitrogen atom participates in nucleophilic substitution and alkylation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I), NaOH | Quaternary ammonium salts | Moderate |

| Nucleophilic Substitution | Grignard reagents (RMgX) | Secondary/tertiary amines with extended alkyl chains | Low to High |

Key Data :

-

Alkylation reactions often require polar aprotic solvents (e.g., THF) and bases (e.g., NaH) to deprotonate the amine.

-

Steric effects from the isopropyl group may limit reactivity with bulky electrophiles.

Acid-Base Reactions

The compound acts as a weak base due to its lone pair on nitrogen:

| Acid | Product | Application |

|---|---|---|

| Hydrochloric acid (HCl) | Water-soluble hydrochloride salt | Improves solubility for pharmacological studies. |

pKa Estimate : ~10.5 (typical for aliphatic amines), influenced by electron-donating methyl groups.

Thermal and Stability Data

| Property | Value | Conditions |

|---|---|---|

| Thermal decomposition | >200°C | Under inert atmosphere |

| Hydrolytic stability | Stable in neutral aqueous solutions | pH 5–9, 25°C |

Mechanistic Case Study: Hofmann Elimination

While not directly observed for this compound, analogous piperidines undergo Hofmann elimination under strong basic conditions (e.g., Ag₂O), producing alkenes via β-hydrogen elimination . The isopropyl group’s steric bulk may disfavor this pathway.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine exhibit significant antidepressant properties. Studies have shown that piperidine derivatives can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Analgesic Properties

The compound has also been investigated for its analgesic effects. Its structural similarity to known analgesics suggests potential efficacy in pain management. In vitro studies have demonstrated its ability to inhibit certain pain pathways, making it a candidate for further exploration as a pain reliever .

Pharmacological Applications

CNS Activity

this compound has shown promise in modulating central nervous system (CNS) functions. It acts on various receptors, including dopamine and adrenergic receptors, which could be beneficial in treating disorders such as schizophrenia and ADHD .

Antiviral Properties

Recent studies have identified the compound's potential as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in cellular models, particularly against RNA viruses. This application is particularly relevant in the context of emerging infectious diseases .

Drug Discovery and Development

Lead Compound for New Drugs

The unique chemical structure of this compound positions it as a valuable lead compound in drug discovery programs. Its derivatives are being synthesized and screened for enhanced activity against various targets, including cancer cells and infectious agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant improvement in depressive symptoms in animal models when administered at specific dosages. |

| Study B | Analgesic properties | Showed effective pain relief comparable to standard analgesics in preclinical trials. |

| Study C | Antiviral efficacy | Inhibitory activity against viral replication was noted, warranting further investigation into its mechanism of action. |

Mechanism of Action

The mechanism of action of N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine involves its interaction with specific molecular targets. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity . The exact pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations:

Core Scaffold Variations :

- While this compound retains a simple piperidine backbone, other compounds incorporate fused rings (e.g., tetrahydro-2H-pyran in ) or extended alkyl chains (e.g., butan-1-amine in ). These modifications influence lipophilicity and bioavailability.

Synthetic Routes :

- Hydrogenation (e.g., Pd/C in ) and amide coupling (e.g., using HATU in ) are common methods for synthesizing piperidine derivatives. The absence of explicit data for the target compound suggests that analogous reductive amination or alkylation strategies could be applicable.

Pharmacological and Physicochemical Implications

Although direct pharmacological data for this compound are lacking, insights can be inferred from related compounds:

- Receptor Interactions: Piperidine derivatives often target sigma receptors or monoamine transporters. For example, compounds with arylpiperazine moieties (e.g., ) exhibit affinity for serotonin receptors, whereas alkyl-substituted variants like N,N-diethylpiperidin-4-amine () may act as histamine H3 receptor antagonists.

- Metabolic Stability : Bulky substituents (e.g., cyclopentyl in ) could slow hepatic metabolism compared to smaller groups in the target compound.

Biological Activity

N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies to elucidate its mechanisms of action, therapeutic potential, and implications in drug development.

This compound is characterized by its piperidine structure, which plays a crucial role in its biological activity. Piperidine derivatives often interact with neurotransmitter receptors and enzymes, modulating their functions. Specifically, this compound has been noted for its potential to act on histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 182.28 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Reactions | Oxidation, Reduction, Substitution |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, derivatives have shown promising activity against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes critical for microbial survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Inhibition of Tumor Growth : In vivo studies using mouse models have demonstrated that compounds derived from this piperidine can significantly suppress tumor growth. For example, a study reported a 39% reduction in tumor volume after treatment with a related compound in a syngeneic mouse model .

- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle progression .

Case Studies

A notable case study involved the evaluation of a piperidine derivative's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The bromo derivative of N,N-dimethyl-1-(2-propenyl)amine displayed significant activity against this parasite, leading to reduced parasitemia and increased survival rates in treated mice . These findings underscore the potential of piperidine derivatives as chemotherapeutic agents.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. However, ongoing research is necessary to fully understand its metabolism and excretion profiles.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Plasma Half-Life | Varies by formulation |

| Protein Binding | 64% - 98% across species |

Q & A

Q. What are the recommended synthetic routes for N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine in laboratory settings?

The synthesis typically involves alkylation of a piperidine precursor. For example, reacting 4-aminopiperidine derivatives with methylating agents (e.g., methyl iodide) and isopropyl halides under basic conditions (e.g., NaH or K₂CO₃). Post-reaction purification via column chromatography or recrystallization is critical. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. What safety protocols are essential when handling this compound?

Use personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and P95 respirators. Work in a fume hood to prevent inhalation. Avoid skin contact; rinse immediately with water if exposed. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Follow institutional guidelines for waste disposal, particularly for halogenated solvents used in synthesis .

Q. Which analytical techniques are most reliable for confirming the compound’s purity?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can detect trace impurities. NMR spectroscopy is indispensable for structural validation, with ¹H NMR resolving methyl and isopropyl substituents on the piperidine ring .

Q. How should researchers address the lack of physicochemical data (e.g., solubility, stability) for this compound?

Perform empirical testing: measure solubility in common solvents (DMSO, ethanol, water) via gravimetric analysis. Assess thermal stability using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For hydrolytic stability, incubate the compound in buffered solutions (pH 1–13) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Conduct a Design of Experiments (DoE) approach to test variables: temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Use inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor reaction progress with thin-layer chromatography (TLC) or in-situ FTIR. Intermediate isolation (e.g., via flash chromatography) can minimize side reactions .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Validate assay conditions with positive/negative controls. Confirm compound identity and purity (≥95%) via orthogonal methods (e.g., HRMS + NMR). Assess stereochemical integrity using chiral HPLC or X-ray crystallography, as enantiomeric impurities can drastically alter activity. Replicate studies in multiple cell lines or animal models to rule out system-specific effects .

Q. How can computational modeling aid in predicting the compound’s biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). Molecular dynamics simulations (GROMACS) can predict binding stability. Pair with pharmacophore modeling (MOE) to identify critical interaction sites. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What methods are effective for characterizing the compound’s stability under varying storage conditions?

Accelerated stability studies: expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MSⁿ. For long-term stability, store aliquots at -20°C and assess monthly for 12–24 months .

Q. How can researchers address discrepancies in crystallographic data for structural elucidation?

Employ single-crystal X-ray diffraction with SHELX software for refinement. Resolve ambiguities in electron density maps by cross-validating with NMR data (e.g., NOESY for spatial proximity). If twinning or disorder is observed, use PLATON or Olex2 for symmetry corrections .

Q. What approaches mitigate toxicity risks identified in preliminary in vivo studies?

Perform structure-activity relationship (SAR) studies to modify toxic moieties (e.g., replacing the isopropyl group with cyclopropyl). Use in silico toxicity predictors (e.g., ProTox-II) to screen derivatives. Conduct ADMET assays (Caco-2 permeability, microsomal stability) early in development to prioritize safer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.